molecular formula C20H16ClFN2O4 B2882894 Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1358495-84-7

Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2882894
CAS No.: 1358495-84-7
M. Wt: 402.81
InChI Key: CEISDRQYDYMBAV-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutanecarboxamide core, a benzyl group, and a sulfonyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, including the formation of the cyclobutanecarboxamide core, the introduction of the benzyl group, and the sulfonylation of the phenyl ring. Common synthetic routes may involve:

    Cyclobutanecarboxamide Formation: This step can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Benzyl Group Introduction: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Sulfonylation: The sulfonylation of the phenyl ring can be carried out using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(acetylamino)phenyl]sulfonyl}amino)acetic acid
  • 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoic acid

Uniqueness

Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is unique due to its cyclobutanecarboxamide core and benzyl group, which confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-3-4-12(21)7-16(11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-5-13(22)8-14(15)18/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEISDRQYDYMBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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